molecular formula C17H26N2O3 B2427653 tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate CAS No. 1387534-23-7

tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate

Cat. No. B2427653
M. Wt: 306.406
InChI Key: SVYQZOCFBBXQCF-UHFFFAOYSA-N
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Description

The compound is a type of carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . They are used in a wide range of applications, including as pesticides, fungicides, biocides, and pharmaceuticals .


Synthesis Analysis

Carbamates can be synthesized through various methods. One common method is the reaction of an amine with a chloroformate or an isocyanate . Another method involves the reaction of amines with carbon dioxide and halides .


Molecular Structure Analysis

The molecular structure of carbamates typically consists of a carbonyl group (C=O) linked to an alkyl or aryl group and an amine or amide group . The exact structure of “tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate” could not be found.


Chemical Reactions Analysis

Carbamates participate in a variety of chemical reactions. They can be activated by certain groups for the addition of nucleophiles and can be cleaved by acid treatment .


Physical And Chemical Properties Analysis

The physical and chemical properties of carbamates can vary widely depending on their specific structure. They can range from volatile liquids to crystalline solids.

Scientific Research Applications

Metabolism and Oxidation Studies

  • The metabolism of related carbamate compounds like m-tert.-butylphenyl N-methylcarbamate has been studied in both insects and mice. Such research reveals the hydroxylation of tert.-butyl and N-methyl groups, leading to various phenolic metabolites (Douch & Smith, 1971).

Synthesis and Chemical Reactions

  • The synthesis of tert-butyl derivatives has been a focus, for instance, tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, which is an important intermediate in the synthesis of biologically active compounds (Zhao et al., 2017).
  • Similarly, studies on α-Aminated methyllithium by DTBB-catalysed lithiation of a N-(chloromethyl) carbamate have been conducted to explore the synthesis of functionalised carbamates (Ortiz, Guijarro & Yus, 1999).

Deprotection and Environmental Aspects

  • Research into the use of aqueous phosphoric acid for deprotection of tert-butyl carbamates, esters, and ethers shows its effectiveness and selectivity in preserving the stereochemical integrity of the substrates (Li et al., 2006).

Crystal Structure and Molecular Interactions

  • Studies on isomorphous crystal structures of related carbamate derivatives like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, have been conducted to understand the interplay of hydrogen and halogen bonds (Baillargeon et al., 2017).

Safety And Hazards

Carbamates, depending on their specific structure and application, can present various safety and health hazards. Some carbamates are used as pesticides and can be harmful or fatal if swallowed or absorbed through the skin .

Future Directions

The future directions of carbamate research and development could involve the synthesis of new carbamate compounds with improved properties and applications, as well as the development of safer and more effective methods for their synthesis .

properties

IUPAC Name

tert-butyl N-[2-(4-butylanilino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-5-6-7-13-8-10-14(11-9-13)19-15(20)12-18-16(21)22-17(2,3)4/h8-11H,5-7,12H2,1-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYQZOCFBBXQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate

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